1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
Description
1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a urea-based compound featuring a 2-chlorophenyl group and a heterocyclic substituent comprising fused thiophene and furan moieties. Its molecular formula is C₁₆H₁₂ClN₂O₂S, with a molecular weight of approximately 331.8 g/mol. The compound’s structure combines aromatic and heteroaromatic systems, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-4-1-2-5-13(12)19-16(20)18-10-11-7-8-14(21-11)15-6-3-9-22-15/h1-9H,10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSYRDTCANECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Isocyanate: This can be achieved by reacting 2-chloroaniline with phosgene under controlled conditions.
Synthesis of the Thiophenyl-Furan Intermediate: This involves the coupling of thiophene and furan derivatives through a palladium-catalyzed cross-coupling reaction.
Coupling Reaction: The final step involves the reaction of the chlorophenyl isocyanate with the thiophenyl-furan intermediate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl and furan moieties can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophenyl and furan rings.
Reduction: Reduced forms of the urea linkage or the aromatic rings.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of biochemical pathways through binding interactions.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea ():
- Key difference : The 2-chlorophenyl group is replaced with a 4-chlorophenyl group, and the furan-thiophene moiety is substituted with a thiadiazole ring conjugated to a styryl group.
- Impact : The thiadiazole-styryl system may enhance π-π stacking interactions in biological targets compared to the thiophene-furan system. The 4-chloro substitution alters steric and electronic effects on the urea linker .
- 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea (): Key difference: Contains a 5-chloro-2-methoxyphenyl group and a second 3-chlorophenyl substituent.
Heterocyclic Modifications
1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea (BJ49906, ):
3-{1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}-N-[(furan-2-yl)methyl]propanamide ():
Research Implications and Gaps
- Biological Data : Direct activity data for the target compound are lacking. Assays on kinase inhibition (e.g., tyrosine kinases as in ) or antimicrobial activity could validate hypotheses derived from structural analogs.
- Synthetic Optimization : Modifying the thiophene-furan moiety (e.g., halogenation, methylation) may tune bioavailability, as seen in ’s hydroxymethyl derivatives .
Biological Activity
1-(2-Chlorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea, with the CAS number 2176338-53-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₆H₁₃ClN₂O₂S, with a molecular weight of 332.8 g/mol. The structure includes a chlorophenyl group and a thiophene-furan moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O₂S |
| Molecular Weight | 332.8 g/mol |
| CAS Number | 2176338-53-5 |
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, the structural analogs have been shown to inhibit cancer cell proliferation in various in vitro assays. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Effects
The compound's potential antimicrobial activity has also been explored. Research indicates that derivatives with similar structures possess antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 20 to 70 µM, suggesting moderate effectiveness compared to standard antibiotics.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis, a common pathway exploited by anticancer agents.
Study on Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a closely related compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to analyze apoptosis rates and found that the compound increased early apoptotic markers significantly compared to controls.
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of related derivatives. The researchers conducted disk diffusion assays against Staphylococcus aureus and Escherichia coli, finding that the compounds showed promising inhibition zones, indicating effective antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
